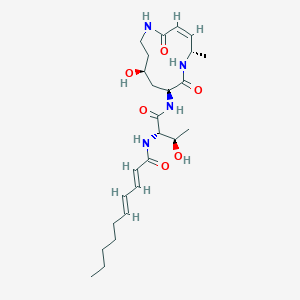

Glidobactin F

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Glidobactin F is a natural product found in Polyangium with data available.

Wissenschaftliche Forschungsanwendungen

Introduction to Glidobactin F

This compound is a member of the syrbactin family of natural products, which are characterized by their potent biological activities, particularly as proteasome inhibitors. These compounds have garnered significant interest in the field of medicinal chemistry due to their potential applications in cancer therapy and other diseases involving proteasome dysfunction. This article delves into the scientific research applications of this compound, highlighting its mechanisms of action, therapeutic potential, and recent advancements in its study.

Key Mechanisms:

- Selective Binding : this compound selectively binds to the catalytic sites of the proteasome, inhibiting its activity. This selective inhibition is crucial for minimizing side effects while maximizing therapeutic efficacy .

- Induction of Apoptosis : By disrupting proteasomal function, this compound triggers apoptotic pathways in cancer cells, leading to increased cell death rates .

Preclinical Studies

Recent studies have demonstrated the efficacy of this compound and its analogs in various cancer cell lines. For instance, thiasyrbactins derived from this compound have shown promising results in inhibiting cell viability and proteasomal activity across multiple myeloma cell lines .

Case Study: Multiple Myeloma

- Cell Lines Used : ARD, U266, MM1R, and MM1S.

- Findings : Thiasyrbactins exhibited significant anti-proliferative effects, particularly in cell lines with a higher expression of immunoproteasomes, suggesting that this compound could be particularly effective in treating hematological malignancies .

In Vivo Studies

Emerging research indicates that certain analogs of this compound have shown efficacy in animal models. For instance, TIR-199, an analog inspired by this compound, demonstrated significant anti-tumor activity in preclinical models of neuroblastoma and multiple myeloma .

Synthesis and Bioengineering

The biosynthetic pathways for this compound have been explored extensively to enhance its production and modify its structure for improved efficacy. Recent advancements include:

- Heterologous Production : Techniques have been developed to produce this compound in Escherichia coli, utilizing engineered biosynthetic gene clusters from natural producers .

- Bioengineering Strategies : Researchers are employing bioengineering techniques to create hybrid enzymes that can facilitate the synthesis of this compound and its derivatives more efficiently .

Comparative Analysis of Syrbactins

To provide a clearer understanding of this compound's place within the syrbactin family, the following table summarizes key characteristics:

| Compound Name | Source Organism | Mechanism | Therapeutic Potential |

|---|---|---|---|

| Glidobactin A | Polyangium sp. | Proteasome Inhibition | Antitumor activity |

| Glidobactin B | Polyangium sp. | Proteasome Inhibition | Antitumor activity |

| Glidobactin C | Polyangium sp. | Proteasome Inhibition | Antitumor activity |

| This compound | Burkholderia DSM7029 | Proteasome Inhibition | Potential for cancer therapy |

Eigenschaften

CAS-Nummer |

119259-72-2 |

|---|---|

Molekularformel |

C25H40N4O6 |

Molekulargewicht |

492.6 g/mol |

IUPAC-Name |

(2E,4E)-N-[(2S,3R)-3-hydroxy-1-[[(3Z,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]deca-2,4-dienamide |

InChI |

InChI=1S/C25H40N4O6/c1-4-5-6-7-8-9-10-11-22(33)29-23(18(3)30)25(35)28-20-16-19(31)14-15-26-21(32)13-12-17(2)27-24(20)34/h8-13,17-20,23,30-31H,4-7,14-16H2,1-3H3,(H,26,32)(H,27,34)(H,28,35)(H,29,33)/b9-8+,11-10+,13-12-/t17-,18+,19-,20-,23-/m0/s1 |

InChI-Schlüssel |

OJDBZOSAZHSDPV-UELYFCGDSA-N |

SMILES |

CCCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O |

Isomerische SMILES |

CCCCC/C=C/C=C/C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H]1C[C@H](CCNC(=O)/C=C\[C@@H](NC1=O)C)O |

Kanonische SMILES |

CCCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O |

Synonyme |

glidobactin F |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.